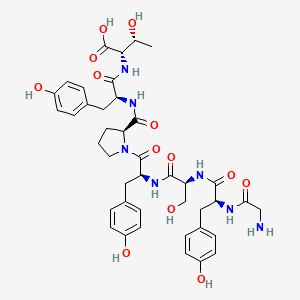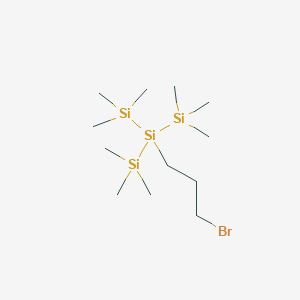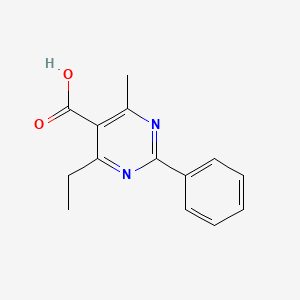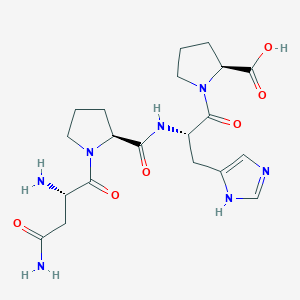
L-Asparaginyl-L-prolyl-L-histidyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparaginyl-L-prolyl-L-histidyl-L-proline is a tetrapeptide composed of four amino acids: asparagine, proline, histidine, and proline. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-prolyl-L-histidyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection Steps: Protecting groups on the amino acids are removed after each coupling step to allow the next amino acid to attach.
Cleavage from the Resin: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and they may include additional purification steps such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
L-Asparaginyl-L-prolyl-L-histidyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidizing specific amino acid residues, such as the histidine residue.
Reduction: Reducing disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are used.
Major Products Formed
Hydrolysis: Produces individual amino acids (asparagine, proline, histidine, and proline).
Oxidation: Can lead to the formation of oxidized histidine derivatives.
Reduction: Results in the reduction of any disulfide bonds present.
Wissenschaftliche Forschungsanwendungen
L-Asparaginyl-L-prolyl-L-histidyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of L-Asparaginyl-L-prolyl-L-histidyl-L-proline depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to a cascade of cellular events. For example, this peptide may interact with cell surface receptors, triggering intracellular signaling pathways that result in various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
- L-Proline, L-seryl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-valyl-L-arginyl-L-prolyl-L-isoleucyl-L-histidyl-L-isoleucyl-L-tryptophyl
Uniqueness
L-Asparaginyl-L-prolyl-L-histidyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct biological properties. The presence of histidine, for example, can influence the peptide’s ability to bind to metal ions and participate in enzymatic reactions.
Eigenschaften
CAS-Nummer |
851220-75-2 |
|---|---|
Molekularformel |
C20H29N7O6 |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H29N7O6/c21-12(8-16(22)28)18(30)26-5-1-3-14(26)17(29)25-13(7-11-9-23-10-24-11)19(31)27-6-2-4-15(27)20(32)33/h9-10,12-15H,1-8,21H2,(H2,22,28)(H,23,24)(H,25,29)(H,32,33)/t12-,13-,14-,15-/m0/s1 |
InChI-Schlüssel |
VNKNFLCZTCANLW-AJNGGQMLSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)C(CC(=O)N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


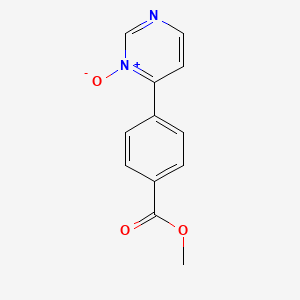
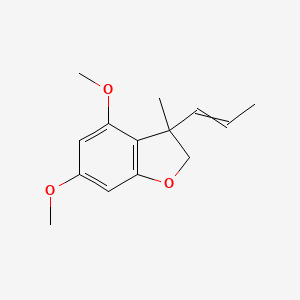
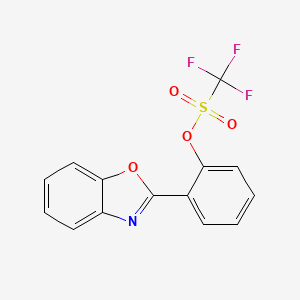
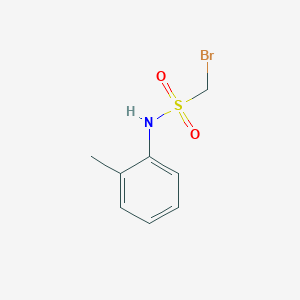
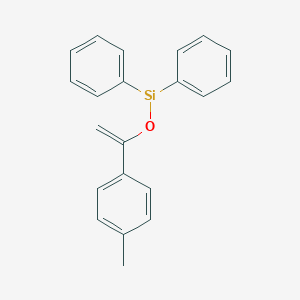
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)

![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)
